N-[2-(benzyloxy)ethyl]-2-fluorobenzamide
Description
N-[2-(Benzyloxy)ethyl]-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to an ethylamine moiety substituted with a benzyloxy group. Fluorine incorporation is a strategic choice in medicinal and materials chemistry due to its ability to influence bioavailability, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-fluoro-N-(2-phenylmethoxyethyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
InChI Key |
ZCBIZXPWHQODJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzyloxy)ethyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-(benzyloxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(benzyloxy)ethyl]-2-fluorobenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(benzyloxy)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Aromatic Substituents
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Features a 2,3-difluorophenyl group, which enhances hydrogen-bonding interactions (F···H-N) in the solid state, promoting crystallinity . Compared to the target compound, the absence of a flexible benzyloxyethyl chain reduces conformational flexibility.
- 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide (): The trifluoromethyl group is a strong electron-withdrawing substituent, increasing electrophilicity of the amide carbonyl.
Heterocyclic Substituents
- N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (): The benzothiazole ring introduces π-conjugation and non-linear optical (NLO) properties. The target compound’s benzyloxyethyl group lacks such extended conjugation, suggesting differences in optical applications .
- N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide (): The indole and sulfanyl groups enable diverse biological interactions (e.g., enzyme inhibition). The target compound’s simpler structure may prioritize metabolic stability over multi-target activity .
Alkyl/Ether Chains
- N-[2-(4-Chlorophenoxy)ethyl]-2-fluorobenzamide (): The 4-chlorophenoxyethyl substituent shares structural similarity with the target compound’s benzyloxyethyl group. Both have ether linkages, but the chloro substituent in may reduce solubility compared to the benzyl group .
- 2-Fluoro-N-methoxy-N-methylbenzamide (): The methoxy-methyl group introduces steric hindrance and reduces hydrogen-bonding capacity, contrasting with the target compound’s terminal benzyl group, which allows for π-π stacking .
Physicochemical Properties
- Solubility : The benzyloxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., ) due to its ether linkage.
- Thermal Stability : Heterocyclic derivatives () exhibit higher thermal stability than alkyl/ether-substituted analogs, attributed to rigid π-systems .
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